molecular formula C24H32N2O9 B12288108 2-Amino-1-(4-nitrophenyl)propane-1,3-diol;2-ethoxycarbonyl-3-methyl-2-phenylmethoxybutanoic acid

2-Amino-1-(4-nitrophenyl)propane-1,3-diol;2-ethoxycarbonyl-3-methyl-2-phenylmethoxybutanoic acid

Cat. No.: B12288108
M. Wt: 492.5 g/mol
InChI Key: CRUJOISRGLUESB-UHFFFAOYSA-N
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Description

2-Amino-1-(4-nitrophenyl)propane-1,3-diol and 2-ethoxycarbonyl-3-methyl-2-phenylmethoxybutanoic acid are complex organic compounds with significant applications in various fields, including pharmaceuticals and chemical research. These compounds are known for their unique structural properties and reactivity, making them valuable in synthetic chemistry and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(4-nitrophenyl)propane-1,3-diol typically involves the reaction of 4-nitrobenzaldehyde with 2-amino-1,3-propanediol under controlled conditions. This reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

For 2-ethoxycarbonyl-3-methyl-2-phenylmethoxybutanoic acid, the synthesis involves the esterification of 3-methyl-2-phenylmethoxybutanoic acid with ethyl chloroformate. This reaction is typically conducted under anhydrous conditions to prevent hydrolysis and ensure high yield .

Industrial Production Methods

Industrial production of these compounds often involves large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors is also common to enhance efficiency and yield. Purification steps such as crystallization and distillation are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(4-nitrophenyl)propane-1,3-diol undergoes various chemical reactions, including:

2-ethoxycarbonyl-3-methyl-2-phenylmethoxybutanoic acid primarily undergoes ester hydrolysis and transesterification reactions .

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Amino-1-(4-nitrophenyl)propane-1,3-diol is widely used in pharmaceutical research, particularly in the synthesis of antibiotics like chloramphenicol. It is also used in the development of new chemical entities for medicinal chemistry .

2-ethoxycarbonyl-3-methyl-2-phenylmethoxybutanoic acid finds applications in organic synthesis as a building block for complex molecules. It is also used in the production of polymers and as an intermediate in the synthesis of various pharmaceuticals .

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-nitrophenyl)propane-1,3-diol involves its interaction with bacterial ribosomes, inhibiting protein synthesis and thereby exerting its antibiotic effect. The nitro group plays a crucial role in this mechanism by facilitating the binding to the ribosomal subunits .

2-ethoxycarbonyl-3-methyl-2-phenylmethoxybutanoic acid acts as a prodrug, undergoing hydrolysis to release the active drug molecule. This mechanism ensures targeted delivery and controlled release of the active compound .

Comparison with Similar Compounds

Properties

Molecular Formula

C24H32N2O9

Molecular Weight

492.5 g/mol

IUPAC Name

2-amino-1-(4-nitrophenyl)propane-1,3-diol;2-ethoxycarbonyl-3-methyl-2-phenylmethoxybutanoic acid

InChI

InChI=1S/C15H20O5.C9H12N2O4/c1-4-19-14(18)15(11(2)3,13(16)17)20-10-12-8-6-5-7-9-12;10-8(5-12)9(13)6-1-3-7(4-2-6)11(14)15/h5-9,11H,4,10H2,1-3H3,(H,16,17);1-4,8-9,12-13H,5,10H2

InChI Key

CRUJOISRGLUESB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(C)C)(C(=O)O)OCC1=CC=CC=C1.C1=CC(=CC=C1C(C(CO)N)O)[N+](=O)[O-]

Origin of Product

United States

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